molecular formula C18H22ClNO2 B12741713 Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride CAS No. 89220-86-0

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride

Cat. No.: B12741713
CAS No.: 89220-86-0
M. Wt: 319.8 g/mol
InChI Key: BXJGIDIECJVHQP-UHFFFAOYSA-N
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Description

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is a chemical compound with the molecular formula C19H23NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of benzyl and benzyloxy groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride typically involves the reaction of 3-morpholinone with benzyl bromide and sodium hydride in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

    Solvent: Dimethylformamide (DMF)

    Reagents: Benzyl bromide, sodium hydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler derivative without the benzyl and benzyloxy groups.

    4-Benzylmorpholine: Lacks the benzyloxy group.

    2-(Benzyloxy)morpholine: Lacks the benzyl group.

Uniqueness

Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

89220-86-0

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

4-benzyl-2-phenylmethoxymorpholine;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17;/h1-10,18H,11-15H2;1H

InChI Key

BXJGIDIECJVHQP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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